molecular formula C11H22ClN3 B12348641 1-isopropyl-N-pentyl-1H-pyrazol-4-amine CAS No. 1856097-01-2

1-isopropyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B12348641
CAS No.: 1856097-01-2
M. Wt: 231.76 g/mol
InChI Key: XIBGHTYEJGYSPG-UHFFFAOYSA-N
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Description

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H22ClN3 and a molecular weight of 231.77 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-isopropyl-N-pentyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . This reaction typically occurs under mild conditions and results in the formation of 1,4-disubstituted pyrazoles. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional functional groups.

Scientific Research Applications

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.

Comparison with Similar Compounds

1-Isopropyl-N-pentyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Properties

CAS No.

1856097-01-2

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

IUPAC Name

N-pentyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H21N3.ClH/c1-4-5-6-7-12-11-8-13-14(9-11)10(2)3;/h8-10,12H,4-7H2,1-3H3;1H

InChI Key

XIBGHTYEJGYSPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)C(C)C.Cl

Origin of Product

United States

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